

Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B069583

[Get Quote](#)

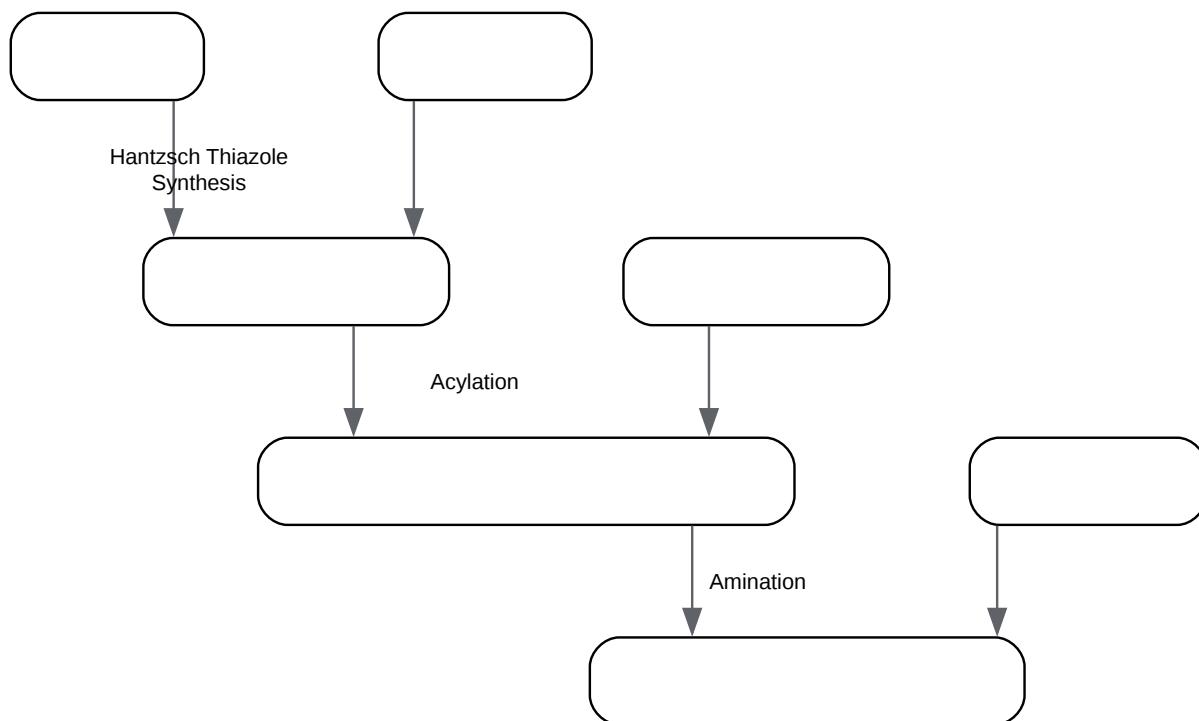
CAS Number: 173739-73-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also incorporates information on closely related thiazole-acetamide derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Quantitative data for 2-(4-methyl-1,3-thiazol-2-yl)acetamide is not readily available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be anticipated.


Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ OS	Calculated
Molecular Weight	156.21 g/mol	Calculated
CAS Number	173739-73-6	Public Database
Appearance	White to off-white solid	Inferred
Solubility	Soluble in organic solvents like DMSO and methanol	Inferred

Synthesis and Experimental Protocols

The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process, starting from readily available precursors. The general approach involves the formation of the thiazole ring followed by the attachment of the acetamide moiety. While a specific protocol for this exact molecule is not published, a reliable synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthetic Pathway

A plausible synthetic route involves the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by acylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 2-(4-Methyl-1,3-thiazol-2-yl)acetamide.

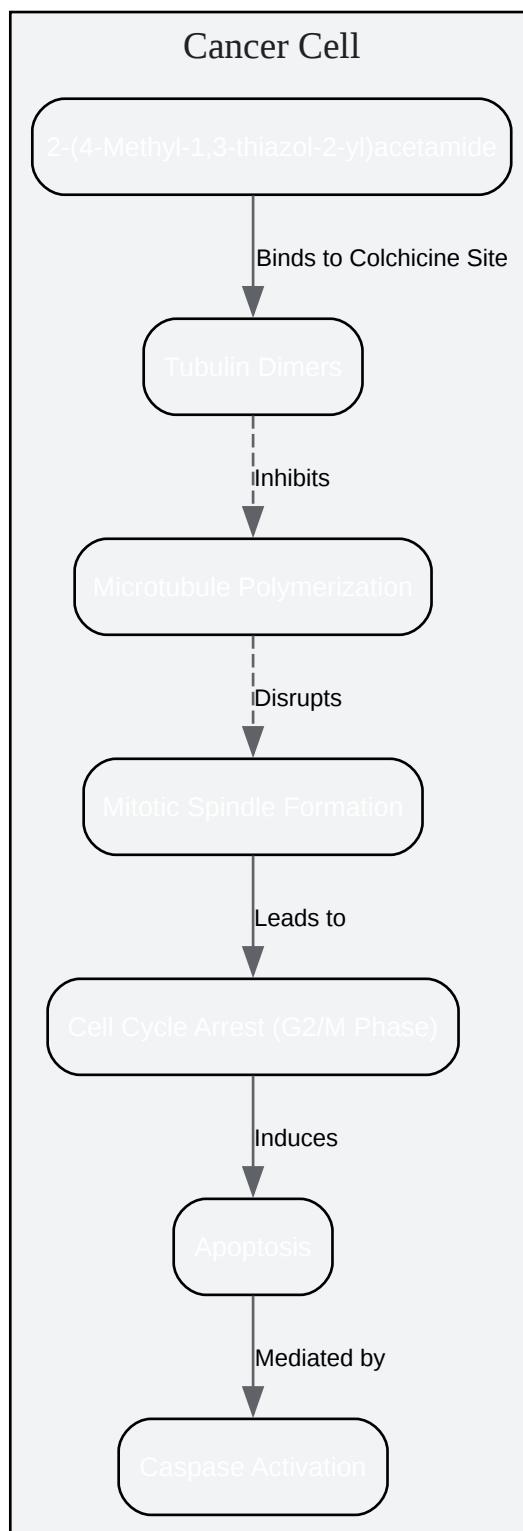
Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (Intermediate)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.
- Addition of Reagent: To this solution, add α -chloroacetone (1 equivalent) dropwise at room temperature.
- Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extraction: Extract the product with ethyl acetate.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide (Final Product)

- Acylation: Dissolve 2-amino-4-methylthiazole (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quenching: Quench the reaction by adding water.
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
- Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide.
- Amination: Dissolve the chloro-intermediate in a sealed tube with aqueous ammonia and heat at a specified temperature until the reaction is complete.
- Purification: After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.


Biological Activity and Potential Applications

While specific biological data for 2-(4-methyl-1,3-thiazol-2-yl)acetamide is limited, the thiazole-acetamide scaffold is present in numerous compounds with diverse biological activities. This suggests potential areas of investigation for the title compound.

Biological Activity	Closely Related Analogs	IC ₅₀ /Activity	Reference
Acetylcholinesterase Inhibition	Thiazole-thiazolidine derivatives	IC ₅₀ values in the nanomolar to micromolar range	[1]
Anticancer (Tubulin Polymerization Inhibition)	Thiazole-2-acetamide derivatives	IC ₅₀ values in the low micromolar range	[2]
Urease Inhibition	N-(6-arylbenzo[d]thiazol-2-yl)acetamides	More active than the standard thiourea	[3]
Anticonvulsant	Pyridazinone-thiazole hybrids	Median effective dose of 24.38 mg/kg in electroshock seizure test	[4]

Potential Mechanism of Action: Anticancer Activity

Based on studies of structurally related compounds, a plausible mechanism for the potential anticancer activity of 2-(4-methyl-1,3-thiazol-2-yl)acetamide could involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

Caption: A potential signaling pathway for the anticancer activity of thiazole-acetamide derivatives.

This proposed pathway suggests that the compound may bind to the colchicine binding site on β -tubulin, thereby inhibiting the polymerization of microtubules. This disruption of the cytoskeleton would interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis) through the activation of caspases.[\[2\]](#)

Conclusion

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is a compound with a chemical scaffold that is prevalent in a variety of biologically active molecules. While direct experimental data for this specific compound is sparse, the available literature on related thiazole-acetamide derivatives suggests that it holds promise for further investigation, particularly in the areas of neurodegenerative diseases and oncology. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and similar molecules. Further studies are warranted to fully elucidate its physicochemical properties, biological activity, and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-(4-Methyl-1,3-thiazol-2-yl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b069583#2-2-methyl-1-3-thiazol-4-yl-acetamide-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com